3-(5-Nitrofuran-2-yl)isoxazol-5-amine
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Overview
Description
3-(5-Nitrofuran-2-yl)isoxazol-5-amine is a heterocyclic compound that features both a nitrofuran and an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)isoxazol-5-amine typically involves the cycloaddition reaction of nitrile oxides with dipolarophiles. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper(I) or ruthenium(II) under mild basic conditions . Another efficient method involves the use of microwave-assisted, catalyst-free conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may employ large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitrofuran-2-yl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids such as aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
3-(5-Nitrofuran-2-yl)isoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer activities and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-(5-Nitrofuran-2-yl)isoxazol-5-amine involves its interaction with bacterial nitroreductases, which convert the compound into electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, leading to antimicrobial effects . In cancer cells, the compound may induce apoptosis through the generation of reactive oxygen species and the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole moiety.
Muscimol: A psychoactive compound with an isoxazole ring.
Ibotenic Acid: A neurotoxic compound with an isoxazole structure.
Uniqueness
3-(5-Nitrofuran-2-yl)isoxazol-5-amine is unique due to its dual functional groups, which confer both antimicrobial and anticancer properties.
Properties
Molecular Formula |
C7H5N3O4 |
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Molecular Weight |
195.13 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H5N3O4/c8-6-3-4(9-14-6)5-1-2-7(13-5)10(11)12/h1-3H,8H2 |
InChI Key |
KEXJUSSKYHUSMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NOC(=C2)N |
Origin of Product |
United States |
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